2-Fluoro-7-methylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-7-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 |
InChI Key |
CFQWPFXYRRSXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 7 Methylquinoxaline and Analogues
Classical and Modern Approaches to the Quinoxaline (B1680401) Nucleus
The foundational step in synthesizing 2-Fluoro-7-methylquinoxaline is the construction of the core quinoxaline ring system. Both classical and modern methods are employed to achieve this, offering various levels of efficiency, substrate scope, and environmental sustainability.
The most traditional and widely utilized method for quinoxaline synthesis is the condensation reaction between a 1,2-arylenediamine and an α-dicarbonyl compound. nih.govresearchgate.net This reaction is versatile, and to synthesize the 7-methylquinoxaline scaffold, 4-methyl-1,2-phenylenediamine would be the required starting material. The reaction proceeds via a cyclization-condensation mechanism.
While effective, the classical approach often required harsh conditions, such as strong acid catalysts and high temperatures, leading to longer reaction times. nih.gov Modern advancements have introduced a variety of milder and more efficient catalysts to promote this transformation. These catalysts enhance reaction rates and yields under more benign conditions. For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to be an efficient, mild, and reusable catalyst for this condensation, particularly in green solvent systems like ethanol (B145695)/water. sid.iriaea.org Other catalytic systems, including nano-kaoline/BF3/Fe3O4, alumina-supported heteropolyoxometalates, and various metal salts, have also been successfully employed. nih.govresearchgate.net
Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (NH₄)₆Mo₇O₂₄·4H₂O | Benzene-1,2-diamine, Benzil | EtOH/H₂O (3/1) | Room Temp | 98% | sid.ir |
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine (B120857), Benzil | Toluene | 25°C | 92% | nih.gov |
| ZnCl₂ | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp | 80% (after 15h) | sid.ir |
| Iodine (I₂) | o-Phenylenediamines, Hydroxy ketones | DMSO | Not specified | 78-99% | nih.gov |
These catalytic systems enable a range of transformations, including:
Cross-Dehydrogenative Coupling: This process involves the formation of C-N bonds directly from C-H and N-H bonds, representing a highly atom-economical approach. Cobalt and manganese are notable catalysts for such reactions. bohrium.com
Acceptorless Dehydrogenation Coupling: Ruthenium and iridium catalysts can facilitate the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal diols, releasing hydrogen gas as the only byproduct. bohrium.com
Oxidative Annulation: Palladium and gold catalysts can be used in reactions involving the oxidation of starting materials like internal alkynes to form the quinoxaline core. bohrium.com
Transition metal-doped carbon aerogels (TM-carbon aerogels) have also been reported as active and selective catalysts for quinoxaline synthesis from o-phenylenediamine and α-hydroxy ketones, presenting a sustainable alternative to other catalytic systems. uned.es
Table 2: Examples of Transition Metals in Quinoxaline Synthesis
| Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| First-Row Metals | |||
| Iron (Fe) | Synthesis of pyrrolo[1,2-a]quinoxalines | Low cost, less toxic | bohrium.com |
| Cobalt (Co) | Cross-dehydrogenative coupling | Atom economy | bohrium.com |
| Copper (Cu) | Synthesis of various quinoxalines | Abundant, low cost | bohrium.com |
| Nickel (Ni) | From 1,2-phenylenediamines and vicinal diols | Efficient C-N bond formation | bohrium.com |
| Second/Third-Row Metals | |||
| Palladium (Pd) | One-pot synthesis | Versatile for C-C and C-N bonds | bohrium.com |
| Ruthenium (Ru) | Acceptorless dehydrogenation coupling | Green, H₂ is the only byproduct | bohrium.com |
| Iridium (Ir) | Dehydrogenative coupling, photoredox catalysis | Mild reaction conditions | bohrium.com |
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.orgijirt.org These principles have been increasingly applied to quinoxaline synthesis. ekb.egbenthamdirect.com
Key green strategies include:
Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water, ethanol, or mixtures such as ethanol/water is a primary focus. sid.irijirt.org Hexafluoroisopropanol (HFIP) has also been explored as a recyclable and effective medium. koreascience.kr
Alternative Energy Sources: Microwave irradiation and ultrasonic waves are used to accelerate reaction rates, often leading to significantly reduced reaction times and energy consumption compared to conventional heating. ijirt.orgbenthamdirect.com
Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as organocatalysts, ionic liquids, and metal-doped aerogels, minimizes waste and improves the economic viability of the synthesis. nih.govuned.esbenthamdirect.com
Catalyst-Free Conditions: In some cases, protocols have been developed that proceed without any catalyst, for example, by reacting o-phenylenediamine with phenacyl bromide in ethanol under reflux. nih.gov
These green methodologies offer sustainable and efficient routes to the quinoxaline scaffold, aligning with modern standards for environmentally responsible chemical manufacturing. ijirt.orgekb.eg
Regioselective Fluorination Techniques in Quinoxaline Synthesis
Introducing a fluorine atom at a specific position (regioselectivity) on the quinoxaline ring is a critical challenge. For the target molecule, this compound, this requires placing the fluorine at the C2-position.
Direct fluorination involves the introduction of a fluorine atom onto a pre-existing molecule using a fluorinating agent. Electrophilic fluorinating agents are commonly used for this purpose. One of the most prominent reagents is Selectfluor (F-TEDA-BF₄), which can achieve regioselective C-H fluorination under specific conditions. For instance, Selectfluor has been used for the C3-functionalization of quinoxalin-2(1H)-ones. acs.orgresearchgate.net
Another direct approach involves using fluorinated acids as both a reactant and a fluorine source. For example, trifluoroacetic acid (TFA) has been used as a CF₃ source to synthesize 2-(trifluoromethyl)quinoxalines in a metal-free and additive-free process, highlighting a pathway for direct incorporation of fluorinated groups. organic-chemistry.org While this method introduces a CF₃ group rather than a single fluorine atom, it demonstrates the principle of direct fluorination using readily available reagents.
A more common and often more controllable method for introducing fluorine is through nucleophilic aromatic substitution (SₙAr). This strategy involves two main steps:
Synthesis of a halogenated quinoxaline precursor, such as 2-chloro-7-methylquinoxaline.
Substitution of the halogen atom (e.g., chlorine) with a fluoride (B91410) ion.
The carbon-halogen bond in haloquinoxalines is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. libretexts.org Chlorine and bromine are excellent leaving groups in SₙAr reactions. The reaction of a 2-chloroquinoxaline (B48734) derivative with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), can yield the desired 2-fluoroquinoxaline. The efficiency of this substitution can often be enhanced by using a phase-transfer catalyst or by conducting the reaction in a polar aprotic solvent at elevated temperatures. This method offers high regioselectivity, as the position of the fluorine atom is predetermined by the position of the initial halogen substituent. rsc.org
Utility of Fluorinated Reagents and Solvents in Quinoxaline Functionalization
The incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties. In quinoxaline chemistry, fluorinated reagents and solvents have proven to be valuable tools for synthesis and functionalization.
Trifluoroacetic acid (TFA) is a versatile reagent in organic synthesis, acting as a strong acid, a solvent, and a source of the trifluoromethyl group. wikipedia.orgresearchgate.net It can be used as a catalyst for the synthesis of quinolines, a related class of nitrogen-containing heterocycles, through the Friedländer condensation. researchgate.net In the context of quinoxaline synthesis, TFA can promote the formation of the quinoxaline ring system and can also be used for the direct trifluoroacetylation of quinoxalin-2(1H)-ones under metal- and catalyst-free conditions. rsc.orgorganic-chemistry.org This direct C-H functionalization offers an efficient route to introduce trifluoroacetyl groups onto the quinoxaline core. rsc.org
Hexafluoroisopropanol (HFIP) is another fluorinated compound that has gained prominence as a "magical solvent" in organic synthesis. nih.gov Its strong hydrogen-bond-donating ability and high polarity enhance the reactivity of substrates and stabilize intermediates. nih.govnih.gov In the synthesis of quinoxaline derivatives, HFIP has been employed as a solvent to facilitate palladium-catalyzed C-H activation reactions. nih.gov Furthermore, HFIP can serve as a medium for ultrafast, tryptophan-selective bioconjugation, highlighting its potential in broader chemical applications. nsf.gov The use of HFIP can lead to high yields of quinoxaline derivatives under mild reaction conditions. rsc.org
The unique properties of these fluorinated compounds, such as their high acidity and ability to promote specific reaction pathways, make them indispensable in the modern synthetic chemist's toolkit for accessing functionalized quinoxaline scaffolds.
Targeted Methylation Strategies for the Quinoxaline Core
The introduction of methyl groups onto the quinoxaline ring can influence the molecule's electronic properties, solubility, and metabolic stability. Precise control over the position of methylation is crucial for developing analogues with desired characteristics.
Introduction of Methyl Groups at Specific Ring Positions
Regioselective methylation of the quinoxaline core is a key strategy for synthesizing specific isomers. The electronic nature of the quinoxaline ring, with its electron-deficient pyrazine (B50134) ring, influences the sites susceptible to nucleophilic or radical attack. The methylation of 2- and 3-hydroxyquinoxalines has been studied to understand the reactivity of these positions. rsc.org
More advanced methods for regioselective synthesis of trisubstituted quinoxalines have been developed using hypervalent iodine reagents. These catalysts facilitate the annulation between α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner, affording specific trisubstituted quinoxalines with excellent regioselectivities. nih.gov The steric and electronic properties of both the quinoxaline substrate and the methylating agent play a crucial role in determining the outcome of the reaction. For instance, in the N-methylation of porphyrins, a related heterocyclic system, steric factors of bulky substituents and the basicity of the nitrogen atoms control the regioselectivity of methylation. rsc.org These principles can be extrapolated to the targeted methylation of the quinoxaline nucleus.
Synthesis of 2-Methylquinoxaline (B147225) Derivatives from Glycerol (B35011) and Diamines
An environmentally benign and atom-economical approach to synthesizing 2-methylquinoxaline derivatives involves the use of glycerol as a C3 source and 1,2-phenylenediamines. mdpi.comresearchgate.net This method utilizes an iridium complex bearing an N-heterocyclic carbene (NHC) ligand as a catalyst. mdpi.comresearchgate.netresearchgate.net The reaction proceeds efficiently under reflux conditions in 2,2,2-trifluoroethanol (B45653) as a solvent. mdpi.comresearchgate.net
The proposed mechanism involves the iridium-catalyzed dehydrogenation of glycerol to form glyceraldehyde. mdpi.comresearchgate.net This is followed by a condensation reaction with the 1,2-phenylenediamine to form an intermediate which then undergoes further dehydration and cyclization to yield the 2-methylquinoxaline product. mdpi.comresearchgate.net The use of 2,2,2-trifluoroethanol is thought to accelerate the dehydration steps. researchgate.net
Below is a table summarizing the reaction conditions and yields for the synthesis of various 2-methylquinoxaline derivatives using this methodology.
Table 1: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines
| Entry | Diamine Substrate | Product(s) | Catalyst (mol %) | Base (mmol) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,2-phenylenediamine | 2-methylquinoxaline | Ir-NHC Complex E (1.0) | K₂CO₃ (1.0) | 2,2,2-trifluoroethanol | 20 | 77 |
| 2 | 4-methyl-1,2-phenylenediamine | 2,6-dimethylquinoxaline & 2,7-dimethylquinoxaline | Ir-NHC Complex E (1.0) | K₂CO₃ (1.0) | 2,2,2-trifluoroethanol | 20 | 85 (isomer mixture) |
Data synthesized from multiple research findings. mdpi.comresearchgate.net
This method represents a significant advancement in the sustainable synthesis of valuable quinoxaline building blocks.
Synthesis of this compound 1,4-Di-N-Oxide Derivatives
Quinoxaline N-oxides are an important class of compounds with a wide range of biological activities. The introduction of N-oxide functionalities can enhance the reactivity of the quinoxaline ring and provide handles for further derivatization.
Application of the Beirut Reaction for N-Oxide Formation
The Beirut reaction is a powerful and widely used method for the synthesis of quinoxaline 1,4-di-N-oxides. sbq.org.brnih.gov This reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with an enolate or enamine. sbq.org.bryoutube.com The reaction is typically carried out in the presence of a base in a protic or aprotic solvent. sbq.org.br
The generally accepted mechanism involves the nucleophilic attack of the enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan to form an intermediate. sbq.org.brresearchgate.net This is followed by ring closure through condensation and subsequent dehydration to yield the quinoxaline 1,4-di-N-oxide. sbq.org.br The regioselectivity of the Beirut reaction, particularly with monosubstituted benzofuroxans, is influenced by the electronic nature of the substituents. nih.govresearchgate.net Electron-withdrawing groups on the benzofuroxan ring tend to favor the formation of the 6-substituted isomer, while electron-donating groups favor the 7-substituted isomer. nih.govresearchgate.netnih.gov
The Beirut reaction has been successfully employed to synthesize a variety of quinoxaline 1,4-di-N-oxides, including those with ester and nitrile functionalities. researchgate.netmdpi.com
Halogen Exchange and Derivatization in Quinoxaline N-Oxides
The presence of the N-oxide groups in the quinoxaline core activates the ring towards nucleophilic substitution reactions. nih.gov This increased reactivity allows for the modification of halogen atoms on the quinoxaline ring system. Haloarenes, in general, are not very reactive towards nucleophilic substitution, but the presence of electron-withdrawing groups, such as the N-oxide moieties, facilitates these reactions. aakash.ac.inembibe.com
For instance, a halogen atom at the 2- or 3-position of a quinoxaline N-oxide can be displaced by various nucleophiles. While direct nucleophilic substitution on the parent quinoxaline can be challenging, the corresponding N-oxides are more susceptible to such transformations. nih.gov The reaction of 4-nitroquinoline (B1605747) 1-oxide with aluminum chloride to yield 4-chloroquinoline (B167314) 1-oxide demonstrates the feasibility of halogen exchange in related N-oxide systems. researchgate.net
Furthermore, the reaction of 2-phenylquinoxaline (B188063) 4-oxide with Grignard reagents leads to substitution at the 3-position, highlighting the reactivity of these N-oxide derivatives. nih.gov This enhanced reactivity provides a valuable route for the synthesis of a diverse range of functionalized quinoxaline N-oxides, which can then be deoxygenated if desired to access the corresponding quinoxaline derivatives.
The following table lists the compound names mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-methylquinoxaline |
| 2,6-dimethylquinoxaline |
| 2,7-dimethylquinoxaline |
| 2,6,7-trimethylquinoxaline |
| Trifluoroacetic acid |
| Hexafluoroisopropanol |
| 2- and 3-hydroxyquinoxalines |
| 2-phenylquinoxaline 4-oxide |
| 4-nitroquinoline 1-oxide |
| 4-chloroquinoline 1-oxide |
| Benzofuroxan |
| Glycerol |
| 1,2-phenylenediamine |
| 4-methyl-1,2-phenylenediamine |
Chemical Reactivity and Derivatization Pathways of 2 Fluoro 7 Methylquinoxaline
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring
The reactivity of the quinoxaline ring is dictated by the electron-deficient nature of its pyrazine (B50134) ring and the electronic effects of its substituents. In 2-Fluoro-7-methylquinoxaline, the fluorine atom at the 2-position and the methyl group at the 7-position exert significant influence on substitution reactions.
Electrophilic Substitution: The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring. ipp.pt Any electrophilic attack, which typically requires harsh conditions, is directed to the benzene (B151609) portion of the molecule. ipp.ptresearchgate.net The 7-methyl group is an activating, ortho-para directing group, while the pyrazine ring itself is a deactivating meta-director relative to the benzene ring. libretexts.orglibretexts.org Therefore, electrophilic substitution would be predicted to occur at positions 5 and 6. For instance, nitration of quinoxaline under forcing conditions (concentrated HNO₃, oleum, 90°C) yields a mixture of 5-nitro and 5,7-dinitro products. ipp.ptresearchgate.net The presence of the methyl group at position 7 in this compound would further favor substitution at the ortho position (position 6) and the para position (position 5).
Nucleophilic Substitution: The pyrazine ring is highly susceptible to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms. The fluorine atom at position 2 makes this site particularly electrophilic and prone to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the C2 carbon to form a negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the quinoxaline ring. Subsequent elimination of the fluoride (B91410) ion restores aromaticity and yields the substituted product. libretexts.orgyoutube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the 2-fluoro substituent, making it a versatile handle for derivatization. youtube.com
Transformations Involving the Methyl Group at Position 7
The methyl group at the 7-position, being attached to the aromatic ring, can undergo several characteristic transformations, often referred to as side-chain reactions. libretexts.orgyoutube.com
One of the most common reactions is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon of the methyl group to a carboxylic acid. libretexts.orgyoutube.com This transformation converts the 7-methyl group into a 7-carboxy group, providing a route to quinoxaline-7-carboxylic acid derivatives. This requires the benzylic carbon to have at least one attached hydrogen. libretexts.org For example, the oxidation of 2-methylquinoline (B7769805) can yield the corresponding carboxylic acid. youtube.com
Another potential reaction is free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS), which would convert the methyl group into a bromomethyl group. libretexts.org This brominated intermediate is then a versatile precursor for further nucleophilic substitutions to introduce a variety of functional groups.
Reactivity of the Fluoro Substituent at Position 2
The C2-fluoro substituent is the most reactive site for nucleophilic substitution on the this compound molecule. In nucleophilic aromatic substitution reactions, fluoride is an excellent leaving group, often showing higher reactivity than other halogens like chloride or bromide. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of the fluorine atom making the attached carbon more electrophilic. youtube.com
The displacement of the 2-fluoro group allows for the introduction of a wide array of functional groups. For example, reaction with amines or anilines yields 2-aminoquinoxaline derivatives. Similarly, reactions with alkoxides (e.g., sodium methoxide) or thiolates would produce 2-alkoxy or 2-alkylthio-quinoxalines, respectively. This high reactivity makes the 2-fluoro group a key site for post-synthetic modification and the generation of compound libraries.
Functional Group Interconversions and Post-Synthetic Modifications
Functional group interconversions (FGIs) are crucial in synthetic chemistry for accessing a range of derivatives from a common intermediate. This compound is well-suited for such modifications.
Key FGIs include:
Displacement of the 2-fluoro group: As detailed above, this allows for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles.
Oxidation of the 7-methyl group: This converts the methyl group to a carboxylic acid, which can then undergo further reactions such as esterification or amidation. For instance, treatment of a quinoxaline derivative with iodate (B108269) can lead to the formation of a carboxaldehyde. sapub.org
Reduction of the quinoxaline ring: While not a direct FGI of the substituents, the entire ring system can be reduced under certain conditions.
The table below summarizes potential derivatization pathways starting from this compound.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reaction Type |
| 2-Fluoro | R-NH₂ (Amine) | 2-Amino | Nucleophilic Aromatic Substitution |
| 2-Fluoro | R-OH / Base | 2-Alkoxy | Nucleophilic Aromatic Substitution |
| 2-Fluoro | R-SH / Base | 2-Alkylthio | Nucleophilic Aromatic Substitution |
| 7-Methyl | KMnO₄, heat | 7-Carboxylic Acid | Side-chain Oxidation |
| 7-Methyl | NBS, light/peroxide | 7-Bromomethyl | Free-Radical Bromination |
Reactivity in the Presence of Metal Complexes and Catalytic Systems
The quinoxaline scaffold and its substituents can participate in various metal-catalyzed reactions, significantly expanding its synthetic utility.
Palladium-Catalyzed Cross-Coupling: The C-F bond, while strong, can be activated by transition metal catalysts. mdpi.com More commonly, the 2-fluoro group can be replaced by other halogens (e.g., Cl, Br, I) which are then used in standard palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. libretexts.orglibretexts.orgsigmaaldrich.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a 2-bromo-7-methylquinoxaline could be coupled with an arylboronic acid (Suzuki reaction) to yield a 2-aryl-7-methylquinoxaline. The general order of reactivity for halogens in these couplings is I > Br > OTf >> Cl > F. libretexts.org
C-H Activation: Metal catalysts can also direct the functionalization of C-H bonds. While the most reactive sites are typically sought, these methods offer alternative pathways for derivatization at positions that are not accessible through classical electrophilic or nucleophilic substitution.
The presence of nitrogen atoms in the quinoxaline ring allows the molecule to act as a ligand, coordinating with metal centers. mdpi.com This coordination can influence the reactivity of the molecule itself or the catalytic activity of the metal complex in other transformations. For instance, quinoxaline-based ligands, such as quinox, have been used in palladium-catalyzed cross-coupling reactions. organic-chemistry.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro 7 Methylquinoxaline Analogues
Electronic and Steric Influence of Fluorine and Methyl Substituents on Quinoxaline (B1680401) Properties
Conversely, the methyl group at the C7-position on the benzo-ring is generally considered an electron-donating group (+I effect), which tends to raise the HOMO energy level. nih.gov This electronic push-pull system across the quinoxaline scaffold creates a unique electronic distribution. From a steric perspective, the methyl group introduces a degree of bulk, which can influence the planarity of the molecule and its ability to engage in close-packed intermolecular interactions. While the steric hindrance of a methyl group is moderate, it can be sufficient to affect conformational preferences and crystal packing. nih.gov
The combined electronic influence of these two substituents is summarized in the following table, based on established principles of physical organic chemistry and findings from studies on substituted quinoxalines. diva-portal.orgresearchgate.net
| Substituent | Position | Electronic Effect | Impact on Frontier Orbitals |
| Fluoro | 2 | Strong Electron-Withdrawing (-I) | Lowers HOMO & LUMO Energy |
| Methyl | 7 | Weak Electron-Donating (+I) | Raises HOMO Energy |
This interactive table summarizes the expected electronic influence of the substituents based on general principles.
Impact of Substituent Positionality on Molecular Conformation and Intermolecular Interactions
Crystal engineering studies on substituted heterocycles have shown that fluorine atoms can participate in a range of weak intermolecular interactions, including C–H···F hydrogen bonds and C–F···π interactions. researchgate.net Although the C–H···F bond is a subject of debate regarding its strength and influence, its presence can alter crystal packing from what might be expected in its absence. rsc.org The substitution of fluorine can dramatically alter the packing mode, sometimes steering molecules into specific arrangements that favor certain photochemical reactions in the solid state. rsc.org
The methyl group at the 7-position primarily influences packing through steric effects and conventional C-H···π or C-H···N interactions. In some quinoxaline crystal structures, CH···N hydrogen bonds have been observed to link molecules into one- or two-dimensional networks. nih.govnih.gov The interplay between these weak interactions, directed by the specific positioning of the fluoro and methyl groups, determines the final crystal structure, which can affect material properties like charge mobility and solubility. nih.govnih.gov The balance of these forces is delicate, and even small changes to the molecular structure can lead to different packing arrangements (polymorphism). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Methylquinoxalines
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For quinoxaline derivatives, QSAR studies have been instrumental in optimizing their activity as anticancer agents. nih.govmdpi.com These models often reveal the key molecular descriptors that govern the desired biological response.
In a representative 2D-QSAR study on quinoxaline derivatives targeting triple-negative breast cancer, several molecular descriptors were identified as crucial for activity. nih.govresearchgate.net While not exclusively on 2-fluoro-7-methylquinoxaline, the study highlights the importance of descriptors that can be directly influenced by such substitution. These include electronic, steric, and thermodynamic parameters.
A typical QSAR model can be represented by a linear regression equation: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...
A study on quinoxaline derivatives identified five key descriptors for predicting anticancer activity. nih.govresearchgate.net The resulting model underscores the importance of a multifactorial approach to drug design, where electronic effects, shape, and hydrophobicity all play a role.
| Descriptor Type | Example Descriptor | General Interpretation | Relevance to this compound |
| Electronic | Zcomp Dipole | Relates to the molecule's dipole moment and polarity. | The opposing electronic nature of F and CH₃ creates a significant dipole. |
| Steric/Topological | T_T_C_6 | A topological descriptor related to the number of specific atom paths. | Influenced by the overall shape and connectivity of the substituted quinoxaline. |
| Thermodynamic | Epsilon3 | An energy dispersion descriptor. | Reflects intermolecular interaction potential. |
This interactive table showcases typical descriptors used in QSAR models for quinoxaline derivatives and their relevance.
Such models, once validated, can be used to virtually screen new analogues and predict their activity before undertaking synthetic efforts, thereby streamlining the drug discovery process. mdpi.comresearchgate.net
Correlations between Molecular Architecture and Biological Target Engagement
The specific architecture of substituted quinoxalines is directly correlated with their ability to bind to biological targets, most notably protein kinases. ekb.egtandfonline.com Many quinoxaline derivatives function as ATP-competitive inhibitors, where the heterocyclic scaffold mimics the adenine (B156593) core of ATP and occupies its binding pocket in the kinase enzyme. ekb.egnih.gov The substituents on the quinoxaline ring then form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring selectivity.
Molecular docking studies on various quinoxaline derivatives have elucidated these interactions. For instance, in targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, the quinoxaline core often forms hydrogen bonds with the "hinge region" of the ATP-binding site (e.g., Cys919). ekb.egtandfonline.com
The substituents play a critical role:
The 2-position: A group at this position can project into a specific sub-pocket. A fluorine atom here could engage in favorable interactions or, due to its small size, simply be tolerated without steric clash.
The 7-position: A methyl group here would be positioned in a more solvent-exposed region or a hydrophobic pocket. In the case of VEGFR-2, this part of the molecule often interacts with a hydrophobic region near the gatekeeper residue. tandfonline.com
The table below shows the inhibitory activity of some 3-methylquinoxaline analogues against VEGFR-2, highlighting how modifications to the scaffold impact biological activity. tandfonline.com
| Compound | R Group (at position 7) | VEGFR-2 IC₅₀ (nM) |
| Sorafenib (Reference) | - | 3.12 |
| Analogue 1 | -Cl | 4.2 |
| Analogue 2 | -OCH₃ | 5.5 |
| Analogue 3 | -CH₃ | 6.1 |
This interactive table presents data for 3-methylquinoxaline analogues, demonstrating the impact of substitution at the 7-position on kinase inhibition.
These findings illustrate that the precise molecular architecture, dictated by the pattern of substitution, is a key determinant of potent and selective biological target engagement.
Structure-Property Relationships in Advanced Material Applications
Quinoxaline-based molecules are not only important in medicine but also in the field of advanced materials, particularly for organic electronics. nih.govresearchgate.net Their electron-deficient nature makes them excellent n-type (electron-accepting) components in materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The structure-property relationships in this context are heavily dependent on the electronic tuning afforded by substituents. nih.gov
Fluorination is a widely adopted strategy in the design of both polymer donors and small molecule acceptors for high-performance OSCs. acs.orgnih.gov Introducing fluorine atoms, as in this compound analogues, has several beneficial effects:
Intermolecular Interactions: Fluorine substitution can promote more ordered molecular packing and stronger intermolecular π-π stacking, which facilitates efficient charge transport through the material. researchgate.net
Morphology Control: The substituents influence the miscibility and phase separation between the donor and acceptor materials in the bulk heterojunction active layer, which is critical for efficient charge separation and collection. nih.gov
The table below presents performance data for organic solar cells using different quinoxaline-based polymer donors, illustrating the impact of fluorination on device efficiency. nih.gov
| Polymer Donor | Key Structural Feature | PCE (%) | VOC (V) | FF (%) |
| PBQ5 | Alkyl side chains | 15.55 | 0.86 | 76.50 |
| PBQ6 | Fluorinated thiophene (B33073) side chains | 17.62 | 0.86 | 77.91 |
This interactive table shows how fluorination of the side chains on a quinoxaline-based polymer (PBQ6 vs. PBQ5) enhances the power conversion efficiency (PCE) of an organic solar cell. nih.gov
These results demonstrate a clear structure-property relationship, where the strategic incorporation of fluorine into the molecular design of quinoxaline-based materials leads to superior performance in electronic devices.
Computational and Theoretical Investigations of 2 Fluoro 7 Methylquinoxaline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netias.ac.in These methods provide detailed insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are crucial for understanding the chemical behavior of compounds like quinoxaline (B1680401) derivatives. nih.govias.ac.inrsc.org DFT is a highly effective theoretical approach for these investigations. nih.gov By modeling the molecule at the quantum level, researchers can predict various parameters that complement and explain experimental findings. ias.ac.inresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, kinetic stability, and optical properties. sciensage.inforesearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. sciensage.info
While specific HOMO-LUMO data for 2-Fluoro-7-methylquinoxaline is not available, studies on other quinoxaline derivatives provide valuable insights. For instance, DFT calculations have been used to analyze the FMOs of various substituted quinoxalines to understand how different functional groups affect their electronic properties. researchgate.netrsc.org In one study, the introduction of electron-withdrawing fluorine or chlorine atoms to a quinoxalineimide system was shown to lower both the HOMO and LUMO energy levels, a critical factor for applications in organic semiconductors. rsc.org Another investigation on quinoxaline-1,4-dioxide derivatives calculated the HOMO-LUMO gaps to assess their electronic characteristics. researchgate.net For two-dimensional quinoxaline-based polymers, the addition of a fluorine atom versus a cyano group was found to significantly alter the HOMO and LUMO energy levels, impacting their potential for photovoltaic applications. nih.gov
Table 1: Frontier Molecular Orbital Energies for Selected Quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Methodology |
|---|---|---|---|---|
| PBCl-MTQF (a fluorinated polymer) | -5.06 | -3.27 | 1.79 | Electrochemical (CV) |
| PBCl-MTQCN (a cyano polymer) | -5.14 | -3.38 | 1.76 | Electrochemical (CV) |
| Unsubstituted Quinoxalineimide (1) | -5.80 | -3.23 | 2.57 | Electrochemical (CV) |
| Fluorinated Quinoxalineimide (3) | -6.07 | -3.51 | 2.56 | Electrochemical (CV) |
| Chlorinated Quinoxalineimide (4) | -6.04 | -3.58 | 2.46 | Electrochemical (CV) |
Data sourced from studies on related quinoxaline polymers and imides, illustrating the effect of substituents on electronic properties. rsc.orgnih.gov
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For the parent quinoxaline molecule, MEP analysis helps in understanding its charge distribution. researchgate.net In a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, MEP analysis revealed that the most negative potential was localized around the oxygen atoms, indicating these as the primary sites for electrophilic interaction. researchgate.net For this compound, an MEP map would likely show negative potential concentrated around the two nitrogen atoms of the pyrazine (B50134) ring and the fluorine atom, due to their high electronegativity. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This distribution helps in predicting how the molecule interacts with other charged or polar species.
Theoretical Prediction of Reactivity Sites
By combining FMO analysis and MEP mapping, specific sites of reactivity within a molecule can be theoretically predicted. The locations of the HOMO and LUMO orbitals indicate the regions where electron donation and acceptance are most likely to occur, respectively. For instance, in many quinoxaline derivatives, the HOMO is often distributed over the benzene (B151609) ring portion, while the LUMO is localized on the pyrazine ring. rsc.org This suggests that electrophilic attacks might favor the benzene ring, whereas nucleophilic attacks would target the pyrazine ring.
The electrophilic or nucleophilic nature of the molecule can be further quantified using global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electronegativity. sciensage.inforesearchgate.net Studies on quinoxaline derivatives have shown that the introduction of substituents can significantly alter these properties. abechem.com For this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group would have opposing effects on the electron density of the quinoxaline core, making theoretical prediction essential to determine the net outcome on reactivity at different positions. Nucleophilic substitution reactions, for example, are common for quinoxalines, and their regioselectivity is influenced by the electronic nature of the ring. sapub.orgrsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational methods used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. These techniques are central to drug discovery and materials science. researchgate.netnih.govnih.gov
Prediction of Binding Affinities and Interaction Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The outcome of a docking simulation is a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. nih.govresearchgate.net A more negative binding affinity suggests a stronger and more stable interaction. researchgate.net
While no specific docking studies for this compound were found, the quinoxaline scaffold is a common feature in molecules designed to be inhibitors for various enzymes, such as VEGFR-2 and EGFR, which are important in cancer therapy. rsc.orgnih.govnih.govekb.eg In one study, several quinoxaline derivatives were docked into the active site of the VEGFR-2 receptor, with calculated binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.eg Another study docking quinoxaline derivatives into the EGFR receptor reported binding energies between -9.57 and -12.03 kcal/mol. nih.gov These studies demonstrate that the quinoxaline core can serve as an effective scaffold for achieving high binding affinity. The specific interactions often involve hydrogen bonds with key amino acid residues in the protein's active site, as well as hydrophobic interactions. nih.govekb.eg
Table 2: Predicted Binding Affinities for Selected Quinoxaline Derivatives Against Protein Targets
| Compound Series | Protein Target (PDB ID) | Binding Affinity Range (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoxaline Derivatives (I-IV) | VEGFR-2 (2OH4) | -11.93 to -17.11 | ASP 1044, GLU 883 |
| Quinoxaline Derivatives (IVa-n) | EGFR (4HJO) | -9.57 to -12.03 | Not Specified |
| Fluoroquinazolinone (6) | EGFR (1M17) | -9.8 | Met769, Thr766 |
| Quinoxaline Derivative (4a) | EGFR (1M17) | Not Specified | Met769, Asp831 |
Data sourced from molecular docking studies on various quinoxaline and quinazolinone derivatives targeting cancer-related proteins. nih.govnih.govekb.egscispace.com
Elucidation of Molecular Recognition Mechanisms
Molecular recognition refers to the specific interactions between a ligand and its target receptor that stabilize the bound complex. Docking studies elucidate these mechanisms by identifying the precise interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govscispace.com For example, a docking study of a fluoroquinazolinone derivative with EGFR revealed a key hydrogen bond between the N1 atom of the quinazoline (B50416) nucleus and the amino acid Met769. scispace.com Similarly, certain quinoxaline derivatives were found to form hydrogen bonds with residues like Asp1044 and Glu883 in the VEGFR-2 active site. ekb.eg
For this compound, a hypothetical docking study would aim to identify similar interactions. The nitrogen atoms in the quinoxaline ring could act as hydrogen bond acceptors, while the aromatic rings could participate in pi-pi or pi-alkyl interactions with hydrophobic residues of a target protein. The fluorine atom could also participate in hydrogen bonding or other electrostatic interactions, potentially enhancing binding affinity and selectivity. Molecular dynamics simulations, which model the movement of the ligand-protein complex over time, can further refine these binding poses and confirm the stability of the predicted interactions.
In Silico ADMET and Toxicity Prediction Methodologies
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the drug discovery process. In silico methods offer a rapid and cost-effective means of predicting these properties before a compound is synthesized, allowing for the early identification of potentially problematic candidates. For quinoxaline derivatives, including this compound, a variety of computational tools and methodologies are employed to predict their pharmacokinetic and toxicological profiles. healthinformaticsjournal.comasianpubs.orgnih.govrsc.org
Web-based tools and specialized software packages are commonly used to perform these predictions. These platforms often utilize large databases of existing experimental data to build predictive models, which can be based on Quantitative Structure-Activity Relationships (QSAR). researchgate.net A QSAR model correlates variations in the biological activity of a series of compounds with changes in their molecular features (descriptors). For novel compounds like this compound, these models can estimate a range of ADMET properties.
Key ADMET parameters that are typically evaluated in silico include:
Absorption: Predictions often focus on properties like human intestinal absorption (HIA), Caco-2 cell permeability (a model for the gut-blood barrier), and P-glycoprotein (P-gp) substrate or inhibitor status. healthinformaticsjournal.comfrontiersin.org
Distribution: A crucial parameter is the ability to cross the blood-brain barrier (BBB), which is vital for drugs targeting the central nervous system but undesirable for peripherally acting drugs. healthinformaticsjournal.com
Metabolism: Predictions can identify which cytochrome P450 (CYP450) isoforms are likely to metabolize the compound or be inhibited by it. frontiersin.org This is important for predicting drug-drug interactions.
Toxicity: A range of toxicological endpoints can be assessed, including mutagenicity (e.g., via the AMES test), carcinogenicity, hepatotoxicity, and cardiotoxicity. healthinformaticsjournal.comnih.gov
The following interactive table provides an example of a predicted ADMET profile for a compound like this compound, based on methodologies applied to similar quinoxaline derivatives. asianpubs.orgnih.govrsc.org
| ADMET Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (%) | High | Good potential for oral absorption. |
| Caco-2 Permeability | High | Indicates good gut-blood barrier penetration. |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced likelihood of central nervous system side effects. |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells, which can affect bioavailability. |
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving this metabolic pathway. |
| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |
| Hepatotoxicity | Low risk | Reduced potential for liver damage. |
These in silico predictions are invaluable for prioritizing which derivatives to synthesize and take forward for more resource-intensive experimental testing.
Reaction Mechanism Elucidation through Computational Approaches
The most common and established method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govresearchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 4-fluoro-2-methyl-1,2-benzenediamine with a glyoxal (B1671930) derivative.
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the plausible mechanism of this reaction. nih.govresearchgate.netias.ac.in These studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway. acs.org
The generally accepted mechanism, supported by computational studies on similar systems, proceeds through the following key steps: researchgate.net
Nucleophilic Attack: The reaction is often catalyzed by an acid, which protonates one of the carbonyl groups of the dicarbonyl compound. This activation facilitates the nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a hemiaminal intermediate.
Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form a Schiff base (an imine).
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic quinoxaline ring.
DFT calculations provide detailed insights into this process. nih.govresearchgate.net For instance, they can determine the activation energies for each step, identifying the rate-determining step of the reaction. Furthermore, analysis of the electronic structure, such as frontier molecular orbitals (HOMO-LUMO), can explain the reactivity of the starting materials and the stability of the intermediates and final product. ias.ac.in Theoretical vibrational analysis can also be compared with experimental spectroscopic data (like IR and Raman) to confirm the structure of the synthesized compounds. ias.ac.in
Applications of 2 Fluoro 7 Methylquinoxaline in Advanced Materials Science
Organic Electronic Materials
Organic electronic materials are at the heart of next-generation technologies such as flexible displays, printable circuits, and large-area lighting. The performance of these devices is highly dependent on the molecular design of the organic semiconductors used.
Electron Transport Materials (ETMs)
Electron Transport Materials are crucial components in multilayer electronic devices, facilitating the efficient injection and transport of electrons. The electron-deficient character of the quinoxaline (B1680401) core, enhanced by the inductive effect of a fluorine substituent, suggests that 2-Fluoro-7-methylquinoxaline could theoretically possess properties suitable for an ETM. However, a review of scientific literature and patent databases did not yield specific studies or data on the synthesis or performance of this compound for this purpose.
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
Quinoxaline-based structures are frequently employed as acceptor units in the design of emitters for OLEDs, particularly for materials that exhibit Thermally Activated Delayed Fluorescence (TADF). The combination of electron-donating and electron-accepting moieties is key to achieving the small singlet-triplet energy splitting required for efficient TADF. While general quinoxaline derivatives have shown promise in this area, there is no specific research detailing the use of this compound as a primary or ancillary component in TADF emitters or within the emissive layer of OLEDs.
Organic Field-Effect Transistors (OFETs)
The charge-carrier mobility of organic semiconductors is a critical parameter for their use in OFETs. The molecular packing and electronic properties of materials dictate whether they function as p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductors. Although the electronic characteristics of this compound might suggest potential for n-type behavior, there are no dedicated studies reporting its synthesis and evaluation in OFET device architectures.
Luminescent and Chromophoric Systems
The quinoxaline ring system can serve as the core of luminescent and chromophoric molecules. Its absorption and emission properties can be tuned by the introduction of various substituents. The presence of a fluorine atom and a methyl group on the quinoxaline scaffold would be expected to modulate its photophysical properties. However, a detailed investigation of the luminescent or chromophoric characteristics of this compound, including quantum yields, absorption/emission spectra, and solvatochromic behavior, has not been reported in the scientific literature.
Chemical and Biosensor Development
The electron-deficient nature of the quinoxaline nucleus makes it a potential recognition element in chemosensors, particularly for electron-rich analytes. Fluorescence quenching or enhancement upon binding to a target species is a common sensing mechanism. While the potential for such applications exists, there is currently no published research describing the design, synthesis, or testing of chemical or biosensors based on the this compound platform.
No Research Data Available for this compound in Corrosion Inhibition Studies
Following a comprehensive search of scientific literature and databases, no specific research findings or data on the application of This compound in the field of corrosion inhibition were identified. Consequently, it is not possible to generate an article section with detailed research findings and data tables as requested.
The performed searches for "this compound corrosion inhibition studies," "corrosion inhibitor this compound research," and other related queries did not yield any results pertaining to the specified compound's performance or evaluation as a corrosion inhibitor.
While research exists on the corrosion inhibition properties of other quinoxaline derivatives, such as 6,7-Difluoro-2,3-diphenylquinoxaline and 3,7-Dimethylquinoxalin-2-(1H)-one, these compounds are structurally distinct from this compound. The specific placement of the fluoro and methyl groups on the quinoxaline ring would impart unique electronic and steric characteristics that would directly influence its interaction with metal surfaces and its potential as a corrosion inhibitor. Therefore, extrapolating data from other related compounds would be scientifically inaccurate and speculative.
To provide a scientifically rigorous and informative article on the corrosion inhibition properties of this compound, dedicated experimental and theoretical studies on this specific compound would be required.
Research Perspectives of 2 Fluoro 7 Methylquinoxaline in Medicinal Chemistry and Chemical Biology
Molecular Mechanisms of Biological Action: A Research Gap
Detailed studies concerning the molecular interactions of 2-Fluoro-7-methylquinoxaline are largely absent from current research databases. The broader class of quinoxaline (B1680401) derivatives has been explored for various therapeutic applications; however, these findings cannot be directly attributed to this specific compound without dedicated investigation.
Enzyme Inhibition Studies (e.g., Phosphodiesterase (PDE) 10A, VEGFR-2 Kinase)
There is a significant lack of specific data on the inhibitory activity of this compound against key enzymes such as Phosphodiesterase 10A (PDE10A) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. While numerous quinoxaline-based compounds have been designed and evaluated as potent inhibitors of these enzymes, specific assays and results for this compound are not reported. nih.govbohrium.comtandfonline.comtandfonline.comresearchgate.netnih.govnih.gov For instance, various substituted quinoxalines have shown promise as VEGFR-2 inhibitors, a key target in cancer therapy for its role in angiogenesis. nih.govbohrium.comtandfonline.comtandfonline.comresearchgate.net Similarly, other quinoline (B57606) and quinoxaline analogues have been investigated as inhibitors of PDE10A for the treatment of central nervous system disorders. nih.govnih.gov However, the impact of the specific substitution pattern of a fluoro group at the 2-position and a methyl group at the 7-position on these activities remains to be elucidated.
Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)
The ability of this compound to modulate critical cellular pathways such as apoptosis and the cell cycle is another area where specific research is wanting. Many quinoxaline derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making them attractive candidates for anticancer drug development. tandfonline.comnih.govnih.govrsc.orgnih.govmdpi.commdpi.comnih.gov These effects are often mediated through complex signaling cascades. However, without specific studies on this compound, it is not possible to ascertain its potential effects on these fundamental cellular processes.
Antimicrobial Research Focus: An Unexplored Frontier
The antimicrobial potential of this compound is not specifically detailed in the available scientific literature. The related class of fluoroquinolones and other quinoxaline derivatives are well-known for their broad-spectrum antibacterial activity, but this cannot be extrapolated to the specific compound without experimental evidence.
Antibacterial Mechanisms and Spectrum of Activity
There is no specific information available regarding the antibacterial mechanisms or the spectrum of activity for this compound. The mechanism of action for the broader class of fluoroquinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. researchgate.netnih.gov Quinoxaline derivatives have also been noted for their antibacterial properties. nih.govnih.govresearchgate.net However, the specific antibacterial profile of this compound remains an open area for research.
Antifungal Research Approaches
Dedicated research into the antifungal properties of this compound is not apparent in the current body of scientific literature. While some quinoxaline compounds have been explored for their antifungal potential, specific data for this derivative is absent.
Antiviral Strategies and Potential Targets
Similarly, there is a lack of specific research on the antiviral strategies and potential viral targets of this compound. Although some quinolone structures have been investigated for activity against a range of viruses, this area remains unexplored for this particular compound. nih.gov
Antitubercular Investigations
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Quinoxaline derivatives have been a significant area of interest in this regard. Research into quinoxaline-based compounds has revealed that specific substitutions on the quinoxaline ring are crucial for their antimycobacterial efficacy.
For instance, studies on N-substituted quinoxaline-2-carboxamides have demonstrated that these compounds can exhibit moderate to good activity against Mycobacterium tuberculosis H37Ra. nih.gov The in vitro activity of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), with values often ranging from 3.91 to 500 µg/mL. nih.gov A number of these compounds have shown promising activity with MIC values below 15.625 µg/mL. nih.gov The efficacy of these compounds is often evaluated against avirulent strains like Mtb H37Ra as a surrogate for the more pathogenic Mtb H37Rv. nih.gov
Furthermore, quinoxaline 1,4-dioxides have been identified as potent antitubercular agents against both drug-sensitive and drug-resistant strains. nih.gov The introduction of substituents such as fluoro and methyl groups has been a key strategy in the medicinal chemistry campaigns to optimize the antitubercular potency of quinoxaline derivatives. nih.gov These substitutions can influence the electronic properties and binding interactions of the molecule with its biological target. nih.gov While specific data for this compound is not present in the reviewed literature, the established antitubercular potential of the quinoxaline scaffold suggests that this compound would be a logical candidate for synthesis and evaluation.
To illustrate the typical findings in this area, the table below presents data for a series of generic N-substituted quinoxaline-2-carboxamides against M. tuberculosis H37Ra, highlighting the range of activities that can be achieved through structural modifications.
| Compound Derivative | MIC (µg/mL) against M. tuberculosis H37Ra * | Reference |
| Quinoxaline-2-carboxamide Analog 1 | < 15.625 | nih.gov |
| Quinoxaline-2-carboxamide Analog 2 | 3.91 - 15.625 | nih.gov |
| Quinoxaline-2-carboxamide Analog 3 | > 15.625 | nih.gov |
| Quinoxaline-2-carboxamide Analog 4 | 15.625 - 62.5 | nih.gov |
| Note: This table is illustrative and represents the range of activities observed for various quinoxaline derivatives, not specifically for this compound. |
Antiparasitic Research Directions (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)
Quinoxaline derivatives have also been extensively investigated for their potential as antiparasitic agents, with research focusing on diseases such as malaria, trypanosomiasis, and leishmaniasis. The quinoxaline core is considered a bioisostere of quinoline and other aromatic systems found in many antiparasitic drugs. nih.gov
In the realm of antimalarial research, while no specific data for this compound was found, studies on related structures provide valuable insights. For example, 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum. nih.gov Interestingly, these studies found that none of the tested compounds in that particular series were efficient against Plasmodium. nih.gov However, other classes of quinoline-based compounds, which are structurally related to quinoxalines, have shown significant antimalarial activity. nih.govnih.govmdpi.comparahostdis.org
Research into the antitrypanosomal activity of fluoroquinolones, a different class of compounds but sharing the feature of a fluoro-substituted heterocyclic ring, has shown that these molecules can be effective against Trypanosoma brucei. nih.govnih.gov These compounds are thought to act by inhibiting topoisomerase II, a crucial enzyme for the parasite. nih.govnih.gov This suggests that the inclusion of a fluorine atom in heterocyclic scaffolds could be a viable strategy for developing new antitrypanosomal drugs.
The investigation of quinoxaline derivatives against Leishmania species has yielded more promising results. In a study of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives, several compounds demonstrated noteworthy leishmanicidal activity. nih.gov A key finding was that the presence of halogen groups, such as fluorine, at the R7 position of the quinoxaline ring was associated with an increase in leishmanicidal activity. nih.gov Specifically, a compound designated as 2-Cyano-7-fluoro-3-(4-(4-fluorophenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide (10) was among the synthesized and tested molecules. nih.gov This provides a strong rationale for investigating this compound in the context of antileishmanial drug discovery. Furthermore, a recent study highlighted a new class of quinoxaline di-N-oxides (QdNOs) with dual antitubercular and antileishmanial activity, with substitutions like fluoro and methyl groups being explored for their impact on biological activity. nih.gov
The table below summarizes the antiparasitic activity of a representative 7-fluoro-quinoxaline derivative from the literature.
| Compound | Target Organism | Activity | Reference |
| 2-Cyano-7-fluoro-3-(4-(4-fluorophenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide (10) | Leishmania infantum | Showed leishmanicidal activity | nih.gov |
| 2-Cyano-7-fluoro-3-(4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamido) quinoxaline 1,4-dioxide (7) | Leishmania infantum | Showed leishmanicidal activity | nih.gov |
| Note: This table highlights the activity of 7-fluoro-quinoxaline derivatives and not this compound itself. |
Antioxidant and Anti-inflammatory Biological Research
The antioxidant and anti-inflammatory properties of various heterocyclic compounds are of significant interest in the development of treatments for a range of diseases characterized by oxidative stress and inflammation. While direct studies on the antioxidant and anti-inflammatory effects of this compound are not available, research on the broader class of quinoxaline derivatives suggests this could be a fruitful area of investigation.
Apoptosis signal-regulated kinase 1 (ASK1) is a key component in the signaling pathways that lead to inflammation, apoptosis, and fibrosis. nih.gov The inhibition of ASK1 is therefore an attractive therapeutic strategy. Recently, dibromo-substituted quinoxaline derivatives have been identified as effective small-molecule inhibitors of ASK1, with IC50 values in the nanomolar range. nih.gov These studies often involve the synthesis of various substituted 2-methylquinoxaline (B147225) derivatives as key intermediates. nih.gov Given that ASK1 is activated by oxidative stress, its inhibitors can be considered to have an indirect antioxidant effect by mitigating downstream inflammatory signaling.
The anti-inflammatory potential of quinoxaline derivatives has also been explored through their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation. While not directly involving this compound, these studies establish the quinoxaline scaffold as a viable starting point for the design of new anti-inflammatory agents. The general anti-inflammatory activity of various heterocyclic compounds is well-documented in the literature. nih.govnih.gov
The potential antioxidant and anti-inflammatory activity of this compound remains to be experimentally determined. However, based on the known activities of related quinoxaline derivatives, future research in this area is warranted.
Future Research Directions and Challenges for 2 Fluoro 7 Methylquinoxaline
Development of Novel and Efficient Synthetic Routes
The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For 2-Fluoro-7-methylquinoxaline, a plausible and efficient route would involve the reaction of 4-methyl-1,2-phenylenediamine with a fluorinated α-dicarbonyl species, such as fluoro-pyruvaldehyde or a related equivalent. However, the development of more advanced and sustainable synthetic methodologies remains a key research objective.
Future efforts should focus on:
Catalyst-Driven Processes: Exploring the use of novel catalysts, such as titanium dioxide nanoparticles (TiO2-Pr-SO3H), which have been shown to facilitate quinoxaline (B1680401) synthesis in environmentally friendly solvents like ethanol (B145695), offering high yields in short reaction times. nih.gov
Mechanochemistry: Investigating solvent-free methods like ball milling, which has proven effective for the C-2 alkynylation of heterocyclic N-oxides and could be adapted for the synthesis and functionalization of this compound. acs.org
Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing hazardous waste.
A prospective synthetic approach based on established methods is outlined below:
Table 1: Proposed Synthetic Route for this compound
| Step | Reactants | Reagents/Conditions | Product | Reference Analogy |
|---|
This streamlined approach, particularly with green catalysts, represents a significant improvement over traditional methods that may require harsh conditions or produce substantial waste.
Exploration of Advanced Derivatization Chemistries and Libraries
The this compound core is a versatile scaffold for creating large chemical libraries for high-throughput screening. The fluorine atom at the 2-position and the methyl group at the 7-position serve as key modulation points, while the remaining positions on the heterocyclic ring offer further opportunities for functionalization.
Future research should explore:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine (B50134) ring activates the C-2 position, making the fluorine atom a potential leaving group for SNAr reactions. This would allow for the introduction of a wide range of nucleophiles (O-, N-, S-based) to generate diverse derivatives.
Cross-Coupling Reactions: If a halogen (e.g., chlorine or bromine) is present at other positions, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, building molecular complexity.
C-H Activation: Direct C-H activation at unsubstituted positions (e.g., C-3, C-5, C-6, C-8) offers an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
Modification of the Methyl Group: The methyl group can be functionalized through radical halogenation followed by nucleophilic substitution to introduce linkers or other pharmacophores.
Structure-activity relationship (SAR) studies on related fluoro-quinoxalines have shown that bulky substituents at the C-2 and C-3 positions can enhance biological activity, such as anti-HIV efficacy. nih.govnih.gov This highlights the importance of systematically exploring the chemical space around the this compound scaffold to identify derivatives with optimized properties.
Integration of Multi-Omics Data in Biological Activity Research
To fully understand the biological effects of this compound and its derivatives, a systems biology approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound, revealing its mechanism of action, potential therapeutic targets, and off-target effects. nih.govplos.org
Key research directions include:
Proteomic Profiling: As demonstrated with quinoxaline 1,4-di-N-oxide derivatives in Entamoeba histolytica, proteomic analysis can identify specific proteins and pathways affected by the compound. nih.gov This approach can pinpoint the molecular targets of this compound.
Transcriptomic Analysis (RNA-seq): Measuring changes in gene expression following treatment can reveal the signaling pathways that are activated or inhibited by the compound. This is crucial for understanding its broader biological impact.
Metabolomic Studies: Analyzing changes in the cellular metabolome can provide direct insight into the physiological effects of the compound, identifying alterations in key metabolic pathways such as energy metabolism or lipid synthesis.
Data Integration: The primary challenge and opportunity lie in the computational integration of these large datasets. nih.gov A data-driven approach can build comprehensive models of the compound's mechanism of action, predict potential toxicities, and guide the design of next-generation analogs with improved therapeutic profiles. acs.org
Design of Next-Generation Functional Materials incorporating this compound
The inherent electronic properties of the quinoxaline ring make it an excellent building block for functional organic materials. qmul.ac.uk Quinoxaline is known to be a strong electron-acceptor, making its derivatives suitable for use as electron-transporting or n-type materials in organic electronic devices. case.edu
Future research in this area should focus on:
Organic Field-Effect Transistors (OFETs): Incorporating the this compound unit into conjugated polymers or small molecules could lead to new n-type semiconductors. nih.gov The fluorine atom is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport, while the methyl group can improve solubility and influence thin-film morphology.
Organic Solar Cells (OSCs): Quinoxaline-based materials have been successfully used as non-fullerene acceptors in OSCs, achieving high power conversion efficiencies. nih.gov The unique electronic signature of this compound could be harnessed to design novel acceptors with tailored light absorption and energy levels to match high-performance donor materials.
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are also used as electron transport layers and hosts for phosphorescent emitters in OLEDs. qmul.ac.uk The introduction of the fluoro-methyl substitution pattern could lead to materials with improved thermal stability and charge-carrier mobility, enhancing device lifetime and efficiency.
Table 2: Potential Properties of this compound in Organic Electronics
| Property | Expected Influence of Moiety | Application Benefit | Reference Analogy |
|---|---|---|---|
| Electron Affinity | Increased by electron-withdrawing pyrazine ring and fluorine atom | Improved electron transport (n-type behavior) | qmul.ac.ukcase.edu |
| LUMO Energy Level | Lowered by fluorine atom | Better energy level alignment for electron injection | nih.gov |
| Solubility | Enhanced by methyl group | Improved processability for device fabrication | mdpi.com |
| Molecular Packing | Influenced by substitution pattern | Optimized charge transport pathways in thin films | acs.org |
Overcoming Selectivity and Efficacy Challenges in Target-Oriented Research
While quinoxaline derivatives show promise in treating diseases like cancer, a major hurdle is achieving high selectivity for the intended biological target while minimizing effects on healthy cells. pulsus.comresearchgate.net Many quinoxaline-based inhibitors, such as those targeting kinases, often interact with multiple targets, which can lead to off-target toxicities. nih.govmdpi.com
Future research must address these challenges by:
Rational, Structure-Based Design: Using computational docking and molecular modeling to design derivatives that fit precisely into the binding site of the target protein, exploiting unique structural features to enhance selectivity.
Comprehensive Selectivity Profiling: Screening promising compounds against a broad panel of related targets (e.g., a kinome-wide panel for a kinase inhibitor) is essential to understand their selectivity profile. As shown with Pim-1/2 kinase inhibitors, this allows for the quantification of selectivity against other kinases like DYRK1A and GSK3β. mdpi.com
Improving Pharmacokinetics: Modifying the scaffold to enhance metabolic stability and oral bioavailability is critical. Replacing metabolically labile groups, as demonstrated by the substitution of a furan (B31954) with an N-methylpyrazole in a quinoxaline analog, can dramatically improve drug-like properties. nih.gov
Quantifying Therapeutic Index: Systematically evaluating the cytotoxicity of new derivatives in both cancer cell lines and normal cell lines to determine the selectivity index (SI), a crucial measure of the therapeutic window. tandfonline.comnih.gov
Table 3: Example Kinase Selectivity Profile for Quinoxaline Inhibitors
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity Fold | Reference |
|---|---|---|---|---|---|---|
| Quinoxaline 5c | HsPim-1 | - | HsGSK3β | >21x higher | >21 | mdpi.com |
| Quinoxaline 5c | HsPim-2 | - | HsGSK3β | >16x higher | >16 | mdpi.com |
| Quinoxaline 5e | RnDYRK1A | Micromolar inhibition | - | - | - | mdpi.com |
| SGI-1776 (Ref.) | Pim-1 | - | Inhibited 8 of 9 kinases tested | 0.05–9.53 | Low | mdpi.com |
Note: Specific IC50 values for 5c against Pim kinases were not provided in the reference, but its selectivity was quantified relative to its off-target activity.
By focusing on these key areas, the scientific community can systematically overcome the challenges associated with this compound and unlock its considerable potential in both medicine and materials science.
Q & A
Q. What are the recommended safety protocols for handling 2-Fluoro-7-methylquinoxaline in laboratory settings?
Researchers must wear protective equipment (gloves, lab coats, goggles) to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of by certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents and follow institutional chemical safety guidelines.
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves condensation reactions between fluorinated precursors and methyl-substituted diamines under controlled conditions. For example, reacting 2-fluoro-1,2-diketones with 1,2-diamines in ethanol at reflux (70–80°C) can yield the quinoxaline core. Post-synthetic methylation or direct use of pre-methylated intermediates may be applied . Purity is ensured via column chromatography or recrystallization, followed by NMR and mass spectrometry validation.
Q. How should researchers characterize the purity and structural identity of this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and absence of impurities.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Melting point analysis to compare with literature values.
For novel derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., C-3 or C-6 positions) for Suzuki-Miyaura or Buchwald-Hartwig couplings. Solvent effects and steric hindrance from the methyl group should be modeled using software like Gaussian or ORCA. Experimental validation via kinetic studies is critical to reconcile computational predictions with observed reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should:
Q. How can crystallographic data inform the design of this compound-based materials?
Single-crystal X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence material properties like conductivity or photostability. For example, a dihedral angle of 22.2° between the quinoxaline core and substituent rings (observed in analogues) may reduce crystallinity, favoring amorphous phases in optoelectronic applications .
Q. What experimental controls are critical when studying the environmental persistence of this compound?
Include:
- Abiotic controls : Assess hydrolysis/photolysis rates under UV light and varying pH.
- Biotic controls : Use sterile soil/water samples to distinguish microbial degradation from chemical breakdown.
- Reference compounds : Compare with structurally similar quinoxalines to isolate fluorine-specific effects. Analytical methods like HPLC-MS or isotope tracing ensure accurate quantification .
Methodological Best Practices
Q. How should researchers structure a manuscript reporting new this compound derivatives?
- Experimental section : Detail synthesis, purification, and characterization steps to ensure reproducibility. Limit main text to 3–5 representative compounds; include others in supplementary data.
- Data presentation : Use tables for comparative spectral data (e.g., δ values in NMR) and figures for reaction schemes/crystallographic maps.
- Discussion : Contextualize findings against prior literature, explicitly addressing discrepancies .
What frameworks guide the formulation of hypothesis-driven research questions for quinoxaline studies?
Apply the FINER criteria :
- Feasible : Ensure access to fluorinated precursors and analytical tools.
- Novel : Explore understudied applications (e.g., catalysis, supramolecular chemistry).
- Ethical : Adhere to green chemistry principles in waste management.
- Relevant : Align with trends in medicinal chemistry (e.g., kinase inhibitors) or materials science .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Statistical design of experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via factorial analysis.
- Quality control (QC) protocols : Implement in-process monitoring (e.g., TLC, inline IR) to detect deviations early.
- Interlaboratory validation : Share samples with collaborating labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
